NVP-BHG712 isomer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

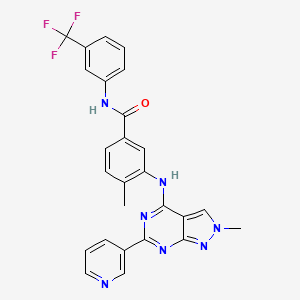

IUPAC Name |

4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)31-19-7-3-6-18(12-19)26(27,28)29)11-21(15)32-23-20-14-36(2)35-24(20)34-22(33-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,31,37)(H,32,33,34,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKSRKSEWLRPBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC(=NC4=NN(C=C43)C)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVP-BHG712: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NVP-BHG712 is a potent and selective, orally bioavailable small molecule inhibitor of the EphB4 receptor tyrosine kinase. This document provides a comprehensive overview of the mechanism of action of NVP-BHG712, detailing its primary and off-target kinase inhibition profile, the downstream signaling pathways it modulates, and its effects on key biological processes, particularly angiogenesis. This guide consolidates quantitative data, outlines detailed experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and development efforts.

Core Mechanism of Action: Inhibition of EphB4 Kinase

NVP-BHG712 was rationally designed as a specific inhibitor of the EphB4 receptor tyrosine kinase.[1] Its primary mechanism of action is the inhibition of EphB4 autophosphorylation, a critical step in the activation of its downstream signaling cascades. By binding to the ATP-binding pocket of the EphB4 kinase domain, NVP-BHG712 prevents the transfer of phosphate (B84403) from ATP to tyrosine residues within the receptor, thereby blocking "forward signaling".[1][2] This inhibition of EphB4 forward signaling has been shown to be a key mediator of its anti-angiogenic effects.[1][2]

Kinase Selectivity Profile

NVP-BHG712 exhibits high selectivity for the EphB4 receptor. However, like many kinase inhibitors, it demonstrates activity against a panel of other kinases, particularly at higher concentrations. The following tables summarize the inhibitory activity of NVP-BHG712 against its primary target, other Eph receptors, and key off-target kinases.

Table 1: Inhibitory Activity of NVP-BHG712 against Eph Receptors

| Kinase | IC50 / ED50 (nM) | Assay Type |

| EphB4 | 25 (ED50) | Cellular Autophosphorylation (A375 cells) |

| EphB4 | 3.0 (IC50) | Kinase Autophosphorylation |

| EphA2 | 3.3 (IC50) | Kinase Autophosphorylation |

| EphA3 | - | - |

| EphB2 | - | - |

| EphB3 | - | - |

Note: A preference for EphB4 inhibition over EphB2, EphA2, EphB3, and EphA3 in cellular autophosphorylation assays has been reported, though specific IC50/ED50 values for all are not consistently available.[3]

Table 2: Off-Target Kinase Inhibition Profile of NVP-BHG712

| Kinase | IC50 / ED50 (µM) | Assay Type |

| c-Raf | 0.395 (IC50) | Biochemical Assay |

| c-Src | 1.266 (IC50) | Biochemical Assay |

| c-Abl | 1.667 (IC50) | Biochemical Assay |

| VEGFR2 | 4.2 (ED50) | Cellular Autophosphorylation (A375 cells) |

Modulation of Downstream Signaling Pathways

The inhibitory activity of NVP-BHG712 on EphB4 and its off-target kinases, c-Src and c-Abl, leads to the modulation of several critical intracellular signaling pathways that regulate cell proliferation, migration, and survival.

EphB4 Signaling Pathway

EphB4 forward signaling, initiated by the binding of its ligand ephrin-B2, activates multiple downstream pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. By inhibiting EphB4 autophosphorylation, NVP-BHG712 effectively blocks these downstream cascades.

c-Src and c-Abl Signaling Pathways

At micromolar concentrations, NVP-BHG712 can inhibit the non-receptor tyrosine kinases c-Src and c-Abl. These kinases are involved in a multitude of cellular processes, including cell adhesion, migration, and cytoskeletal regulation.

Inhibition of VEGF-Driven Angiogenesis

A key functional outcome of NVP-BHG712 activity is the inhibition of angiogenesis, particularly that driven by Vascular Endothelial Growth Factor (VEGF).[1][2] While NVP-BHG712 has minimal direct inhibitory effects on the VEGF receptor 2 (VEGFR2) at concentrations that inhibit EphB4, it effectively blocks VEGF-stimulated vessel formation in vivo.[1][2] This suggests a critical crosstalk between the EphB4 and VEGFR signaling pathways in angiogenesis. The inhibition of EphB4 forward signaling by NVP-BHG712 is sufficient to disrupt this process.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of NVP-BHG712.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of NVP-BHG712 on the enzymatic activity of purified kinases.

-

Materials:

-

Purified recombinant kinase (e.g., EphB4, c-Src, c-Abl)

-

Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric methods)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

NVP-BHG712 serial dilutions in DMSO

-

96- or 384-well assay plates

-

Scintillation counter or luminescence/fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of NVP-BHG712 in DMSO and then dilute in kinase reaction buffer.

-

Add the diluted NVP-BHG712 or DMSO (vehicle control) to the assay plate wells.

-

Add the purified kinase and substrate to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify kinase activity by measuring the incorporation of ³²P into the substrate (radiometric) or by using a commercial kinase assay kit that measures ADP production (e.g., ADP-Glo) or substrate phosphorylation via antibody-based detection.

-

Calculate the percent inhibition for each NVP-BHG712 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular EphB4 Autophosphorylation Assay

This cell-based assay measures the ability of NVP-BHG712 to inhibit the autophosphorylation of EphB4 in a cellular context.

-

Materials:

-

A375 human melanoma cells stably overexpressing myc-tagged human EphB4.[4]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

NVP-BHG712 serial dilutions in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-myc antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody for detection

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Seed A375-EphB4 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of NVP-BHG712 or DMSO for a specified time (e.g., 2 hours).

-

Lyse the cells and quantify total protein concentration.

-

Immunoprecipitate EphB4 from equal amounts of total protein using an anti-myc antibody and Protein A/G beads.

-

Wash the immunoprecipitates to remove non-specific binding.

-

Elute the protein from the beads and separate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated EphB4.

-

Strip and re-probe the membrane with an anti-EphB4 or anti-myc antibody to determine total immunoprecipitated EphB4.

-

Quantify band intensities and normalize the phosphotyrosine signal to the total EphB4 signal.

-

Calculate the percent inhibition of autophosphorylation and determine the ED50 value.

-

In Vivo VEGF-Induced Angiogenesis Model

This animal model assesses the in vivo efficacy of NVP-BHG712 in inhibiting VEGF-driven blood vessel formation.

-

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Recombinant human VEGF

-

Matrigel or other suitable matrix for subcutaneous implantation

-

NVP-BHG712 formulated for oral administration

-

Vehicle control for oral administration

-

Calipers for tumor/implant measurement

-

Hemoglobin assay kit or antibodies for immunohistochemical analysis of blood vessels (e.g., anti-CD31)

-

-

Procedure:

-

Mix recombinant VEGF with Matrigel on ice.

-

Subcutaneously inject the VEGF-containing Matrigel plugs into the flanks of the mice.

-

Orally administer NVP-BHG712 or vehicle to the mice daily, starting on the day of Matrigel injection.

-

Monitor the mice and measure the size of the Matrigel plugs over time (e.g., for 7-14 days).

-

At the end of the study, excise the Matrigel plugs.

-

Assess angiogenesis by:

-

Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.

-

Performing immunohistochemical staining of plug sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density.

-

-

Compare the extent of angiogenesis in the NVP-BHG712-treated group to the vehicle-treated group.

-

Conclusion

NVP-BHG712 is a well-characterized, potent, and selective inhibitor of the EphB4 receptor tyrosine kinase. Its primary mechanism of action, the inhibition of EphB4 autophosphorylation, leads to the suppression of downstream signaling pathways and a robust anti-angiogenic effect, particularly in the context of VEGF-driven neovascularization. While it exhibits some off-target activity at higher concentrations, its selectivity profile supports its use as a valuable tool for investigating the biological roles of EphB4 signaling and as a potential therapeutic agent in diseases characterized by pathological angiogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this compound.

References

- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

The Fortuitous Discovery and Divergent Biology of NVP-BHG712 and its Regioisomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BHG712, a potent inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase, has been a valuable tool in cancer research. However, a significant discovery revealed that many commercially available batches of this compound were, in fact, a regioisomer, now commonly referred to as NVPiso. This isomer, while structurally very similar, exhibits a markedly different kinase selectivity profile. This technical guide provides an in-depth exploration of the discovery, synthesis, and characterization of NVP-BHG712 and its regioisomer, offering researchers a comprehensive resource to understand and control for this critical chemical distinction.

Introduction: The NVP-BHG712 Isomer Conundrum

NVP-BHG712 was originally developed by Novartis as a selective and potent inhibitor of the EphB4 receptor tyrosine kinase.[1] EphB4 signaling is implicated in a variety of cellular processes, including angiogenesis, cell migration, and embryonic development, making it a compelling target in oncology.[2] Initial studies with NVP-BHG712 demonstrated its efficacy in inhibiting VEGF-driven angiogenesis in vivo.[1]

A pivotal study later revealed that commercially sourced NVP-BHG712 was often a regioisomer, NVPiso.[3][4] The two isomers differ only in the position of a methyl group on the pyrazole (B372694) ring.[3] This seemingly minor structural change has profound implications for the compound's biological activity, with NVPiso exhibiting significantly lower affinity for EphB4 and a different off-target profile.[3] This discovery has necessitated a re-evaluation of previous research conducted with commercial NVP-BHG712 and highlights the critical importance of rigorous analytical characterization of chemical probes.

Isomer Discovery and Characterization

The presence of the NVP-BHG712 regioisomer was uncovered through detailed analytical studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[4]

Analytical Methods for Isomer Differentiation

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a key technique for distinguishing between NVP-BHG712 and NVPiso. The chemical shift of the methyl protons on the pyrazole ring is a diagnostic indicator of the isomer present.

-

NVP-BHG712: The 1-methyl protons of the pyrazolo[3,4-d]pyrimidine core resonate at approximately 4.02 ppm .[3]

-

NVPiso: The 2-methyl protons of the isomeric 2H-pyrazolo[3,4-d]pyrimidine core resonate at a downfield-shifted position of approximately 4.14 ppm .[3]

2.1.2. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural determination of the two regioisomers, confirming the connectivity of the atoms and the precise location of the methyl group on the pyrazole ring.[4]

Experimental Protocols

2.2.1. Protocol for ¹H-NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H-NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Analysis: Integrate the proton signals and analyze the chemical shifts in the aromatic and aliphatic regions. Pay close attention to the chemical shift of the N-methyl signal to determine the isomeric identity.

2.2.2. Protocol for X-ray Crystallography

-

Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

-

Data Collection: Mount a suitable single crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and confirm the molecular structure.

Synthesis of NVP-BHG712 and its Regioisomer

The synthesis of NVP-BHG712 and its derivatives generally involves a multi-step process culminating in a Buchwald-Hartwig amination reaction to couple the pyrazolopyrimidine core with the substituted benzamide (B126) side chain. The formation of the specific regioisomer is dependent on the methylation step of the pyrazole precursor.

General Synthetic Scheme

The synthesis can be conceptually broken down into three main parts:

-

Synthesis of the 3-(trifluoromethyl)benzamide (B157546) fragment.

-

Synthesis of the methylated aminopyrazole core.

-

Coupling of the two fragments via Buchwald-Hartwig amination.

Experimental Protocols

3.2.1. Synthesis of the Pyrazolopyrimidine Core (Illustrative)

The pyrazolopyrimidine core can be synthesized from commercially available starting materials. The key step for differentiating the isomers is the regioselective methylation of the pyrazole ring.

-

Formation of the Pyrazole: React a suitable β-ketoester with a hydrazine (B178648) derivative to form the pyrazole ring.

-

Methylation: Methylate the pyrazole using a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction conditions (base, solvent, temperature) will influence the regioselectivity of the methylation, leading to either the 1-methyl (for NVP-BHG712) or the 2-methyl (for NVPiso) isomer. Separation of the isomers may be required at this stage using column chromatography.

-

Formation of the Pyrimidine (B1678525) Ring: Cyclize the methylated aminopyrazole with a suitable reagent to form the fused pyrimidine ring.

3.2.2. Buchwald-Hartwig Amination Protocol

This palladium-catalyzed cross-coupling reaction is a versatile method for forming the C-N bond between the pyrazolopyrimidine core and the benzamide side chain.

-

Reaction Setup: In a reaction vessel, combine the pyrazolopyrimidine halide (or triflate), the substituted aminobenzamide, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or K₃PO₄) in an anhydrous, deoxygenated solvent (e.g., dioxane or toluene).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to yield the final compound.

Quantitative Data Comparison

The biological activity of NVP-BHG712 and its regioisomer, NVPiso, differs significantly. The following tables summarize the key quantitative data.

| Compound | Target | IC₅₀ / ED₅₀ (nM) | Reference |

| NVP-BHG712 | EphB4 (cell-based) | 25 | [1][5] |

| EphA2 (cell-based) | 3.0 | [6] | |

| EphA3 | 0.3 | [7] | |

| c-Raf | 395 | [5] | |

| c-Src | 1266 | [5] | |

| c-Abl | 1667 | [5] | |

| VEGFR2 (cell-based) | 4200 | [5] | |

| NVPiso | EphA2 | 163 | [8] |

| EphB4 | 1660 | [8] | |

| DDR1 | Potent inhibitor | [3] |

Note: IC₅₀ and ED₅₀ values can vary depending on the assay conditions.

Signaling Pathways and Experimental Workflows

EphB4 Signaling Pathway

EphB4 signaling is complex, with both "forward" signaling through the EphB4 receptor and "reverse" signaling through its ephrin-B2 ligand. The downstream effects of EphB4 activation are context-dependent and can either promote or suppress tumor growth.[9] Key downstream signaling cascades include the Ras/MEK/ERK and PI3K/Akt pathways.[10][11]

References

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of the Lead Compound NVP-BHG712 as a Colorectal Cancer Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EphB4 controls blood vascular morphogenesis during postnatal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of NVP-BHG712 and its Isomer in EphB4 Forward Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The EphB4 receptor tyrosine kinase and its ligand, ephrinB2, are critical mediators of cell-cell communication, instigating bidirectional signaling pathways—forward signaling through EphB4 and reverse signaling through ephrinB2. EphB4 forward signaling, a kinase-dependent cascade, is implicated in numerous physiological and pathological processes, including embryonic development, angiogenesis, and cancer. The small molecule inhibitor NVP-BHG712 has been a pivotal tool for dissecting the specific contributions of EphB4 forward signaling. However, the discovery of a prevalent regioisomer, NVPiso, which exhibits a significantly different kinase inhibition profile, has introduced a critical layer of complexity to the interpretation of previous research. This guide provides a detailed technical overview of the EphB4 forward signaling pathway, the distinct roles of authentic NVP-BHG712 and its isomer NVPiso, quantitative data on their inhibitory activities, and the experimental protocols used for their characterization.

The Dichotomy of NVP-BHG712 and its Regioisomer, NVPiso

A crucial finding in the study of EphB4 signaling has been the revelation that many commercially available batches of NVP-BHG712 were, in fact, a regioisomer, now commonly referred to as NVPiso.[1][2] These two compounds share the same mass but differ in the position of a single methyl group on one of two adjacent nitrogen atoms.[2] This seemingly minor structural alteration leads to profound differences in their biological activity and target selectivity.

-

NVP-BHG712 (Authentic): The originally patented compound is a potent inhibitor of the EphB4 kinase, displaying high affinity and selectivity.[1][3] It effectively targets the majority of Eph receptors.[1]

-

NVPiso (Regioisomer): This isomer demonstrates significantly lower inhibitory effects on the EphB4 receptor.[1] Its primary target has been identified as the Discoidin Domain Receptor 1 (DDR1), and it targets a smaller subset of Eph receptors with inferior affinities compared to the authentic NVP-BHG712.[1]

This distinction is paramount, as studies using the NVPiso isomer inadvertently probed the effects of off-target kinases rather than the intended EphB4 forward signaling. This guide will focus on the properties and role of the authentic NVP-BHG712 as a specific inhibitor of EphB4.

EphB4 Forward Signaling and Mechanism of Inhibition by NVP-BHG712

The EphB4 Forward Signaling Pathway

Upon binding of the ephrinB2 ligand, expressed on an adjacent cell, the EphB4 receptor undergoes dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain.[4][5] This phosphorylation event initiates a downstream cascade, often referred to as "forward signaling," which is dependent on the receptor's kinase activity.[4] This cascade involves the recruitment of various signaling proteins and can activate pathways such as PI3K-Akt and others, leading to cellular responses like cell migration, proliferation, and angiogenesis.[5][6]

Inhibition by NVP-BHG712

NVP-BHG712 is a small molecule ATP-competitive inhibitor that specifically targets the kinase domain of EphB4.[7] By binding to this domain, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of the entire downstream forward signaling cascade.[8] This makes NVP-BHG712 an invaluable tool for isolating and studying the specific outcomes of EphB4 forward signaling, as it does not interfere with the ligand-binding event itself or the potential for ephrinB2 reverse signaling in the opposing cell.[7][9]

Quantitative Data: Inhibitory Activity of NVP-BHG712 and NVPiso

The following table summarizes the reported inhibitory concentrations for authentic NVP-BHG712 and its regioisomer, NVPiso, against various kinases. The data clearly illustrates the high potency of NVP-BHG712 for EphB4 and the significant drop-off in potency for NVPiso.

| Compound | Target Kinase | Assay Type | Potency Value | Reference(s) |

| NVP-BHG712 | EphB4 | Cellular (Autophosphorylation) | ED₅₀: 25 nM | [8][10][11] |

| NVP-BHG712 | EphB4 | Biochemical | IC₅₀: 3.0 nM | [12] |

| NVP-BHG712 | EphA2 | Biochemical | IC₅₀: 3.3 nM | [12] |

| NVP-BHG712 | VEGFR2 | Cellular (Autophosphorylation) | ED₅₀: 4.2 µM | [10][11] |

| NVP-BHG712 | c-Raf | Biochemical | IC₅₀: 0.395 µM | [10] |

| NVP-BHG712 | c-Src | Biochemical | IC₅₀: 1.266 µM | [10] |

| NVP-BHG712 | c-Abl | Biochemical | IC₅₀: 1.667 µM | [10] |

| NVPiso | EphB4 | Biochemical | IC₅₀: 1660 nM | [3] |

| NVPiso | EphA2 | Biochemical | IC₅₀: 163 nM | [3][13] |

Key Experimental Protocols

The characterization of NVP-BHG712's role in EphB4 forward signaling has relied on specific cellular and in vivo assays.

Cellular Eph Receptor Autophosphorylation Assay

This assay is fundamental for determining the potency and selectivity of inhibitors like NVP-BHG712 in a cellular context.

Objective: To measure the dose-dependent inhibition of ligand-induced Eph receptor autophosphorylation.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with full-length cDNA of the specific Eph receptor of interest (e.g., EphB4, EphA2).[8]

-

Inhibitor Pre-incubation: Transfected cells are pre-incubated with varying concentrations of NVP-BHG712 for 1 hour.[8]

-

Ligand Stimulation: Receptor autophosphorylation is initiated by stimulating the cells with the appropriate clustered Fc-tagged ephrin ligand (e.g., ephrinB2-Fc for EphB4) for 30 minutes.[8]

-

Lysis and Immunoprecipitation: Cells are lysed, and the Eph receptor protein is immunoprecipitated from the cell lysate using specific antibodies.

-

Western Blot Analysis: The immunoprecipitated samples are resolved via SDS-PAGE, transferred to a membrane, and probed with anti-phosphotyrosine antibodies to detect the level of receptor phosphorylation. Total receptor levels are also measured as a loading control.

-

Data Analysis: The intensity of the phosphotyrosine signal is quantified and plotted against the inhibitor concentration to determine the half-maximal effective dose (ED₅₀).

In Vivo VEGF-Driven Angiogenesis Model

This model assesses the effect of inhibiting EphB4 forward signaling on blood vessel formation in a living organism.

Objective: To determine if NVP-BHG712 can inhibit angiogenesis stimulated by Vascular Endothelial Growth Factor (VEGF).

Methodology:

-

Chamber Implantation: Angiogenesis is induced in mice by implanting chambers containing a growth factor matrix, typically Matrigel, supplemented with VEGF.[10][12]

-

Compound Administration: Mice are treated with NVP-BHG712 or a vehicle control. Administration is typically performed orally (p.o.) on a daily basis for a set period (e.g., 4 days).[12] Doses can range from 3 mg/kg to 30 mg/kg.[12]

-

Chamber Excision and Analysis: After the treatment period, the chambers are excised, and the newly formed vascularized tissue is analyzed.

-

Quantification: The extent of angiogenesis is quantified by measuring the amount of tissue growth and/or the density of blood vessels within the chamber, often through hemoglobin content measurement or immunohistochemical staining for endothelial cell markers.

-

Results Interpretation: A significant reduction in tissue formation and vascularization in the NVP-BHG712-treated group compared to the control group indicates that inhibition of EphB4 forward signaling is sufficient to block VEGF-driven angiogenesis.[7][10]

Conclusion

Authentic NVP-BHG712 is a potent and specific small molecule inhibitor of the EphB4 kinase. By preventing receptor autophosphorylation, it selectively blocks EphB4 forward signaling, providing a crucial method for distinguishing its functions from those of ephrinB2 reverse signaling. Its demonstrated efficacy in inhibiting VEGF-driven angiogenesis underscores the critical crosstalk between the VEGFR and Eph receptor signaling pathways.[7] However, the historical prevalence of the NVPiso regioisomer, which lacks significant EphB4 inhibitory activity, necessitates careful verification of the compound's identity in all research applications.[1][2] For drug development professionals and researchers, understanding the distinct properties of these isomers is essential for the accurate interpretation of data and the successful targeting of the EphB4 signaling axis.

References

- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EphB4 Forward‐Signaling Regulates Cardiac Progenitor Development in Mouse ES Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. apexbt.com [apexbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

NVP-BHG712 and Its Isomer in the Modulation of EphrinB2 Reverse Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pyrazolo[3,4-d]pyrimidine-based kinase inhibitor NVP-BHG712 and its regioisomer, NVPiso, with a specific focus on their roles in dissecting ephrinB2 (ephrin-B2) reverse signaling. A critical aspect of utilizing these small molecules in research is the understanding that commercially available NVP-BHG712 is often its regioisomer, NVPiso, which possesses a distinct kinase inhibitory profile. This guide will detail their differential effects, the signaling pathways involved, and the experimental protocols necessary for their study.

Introduction to NVP-BHG712, NVPiso, and EphrinB2 Signaling

The Eph receptors, the largest family of receptor tyrosine kinases, and their membrane-bound ephrin ligands are crucial mediators of cell-cell communication, influencing processes such as axon guidance, tissue boundary formation, and angiogenesis.[1][2] The interaction between an Eph receptor and its ephrin ligand initiates bidirectional signaling: "forward" signaling through the Eph receptor's kinase domain and "reverse" signaling through the cytoplasmic domain of the ephrin ligand.[3][4]

NVP-BHG712 was developed as a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase.[3][5] However, it was later discovered that many commercial preparations of NVP-BHG712 were, in fact, a regioisomer, NVPiso, distinguished by the shift of a methyl group between two adjacent nitrogen atoms.[6] This seemingly minor structural change results in a significant alteration of the kinase selectivity profile. While NVP-BHG712 is a potent inhibitor of EphB4, NVPiso exhibits low inhibitory activity towards EphB4 and primarily targets other kinases, such as Discoidin Domain Receptor 1 (DDR1).[6] This distinction makes these molecules valuable tools for differentiating between EphB4 forward signaling and ephrinB2 reverse signaling. By inhibiting the EphB4 kinase activity, NVP-BHG712 effectively blocks forward signaling, allowing for the specific investigation of ephrinB2 reverse signaling pathways.[5][6]

Quantitative Data: Kinase Inhibitory Profiles

The differential inhibitory activities of NVP-BHG712 and its regioisomer NVPiso are central to their application in studying ephrinB2 reverse signaling. The following tables summarize the available quantitative data on their potency and selectivity.

Table 1: Inhibitory Activity of NVP-BHG712 against Various Kinases

| Target Kinase | Assay Type | Potency (ED50/IC50/Ki) | Reference |

| EphB4 | Cell-based autophosphorylation | 25 nM (ED50) | [5][7] |

| EphA1 | Biochemical | 303 nM (IC50) | [8] |

| EphA2 | Cell-based autophosphorylation | Inhibited | [7] |

| EphA3 | Biochemical | 0.3 nM (IC50) | [8] |

| EphB2 | Cell-based autophosphorylation | Inhibited | [7] |

| EphB3 | Cell-based autophosphorylation | Inhibited | [7] |

| VEGFR2 | Cell-based autophosphorylation | 4200 nM (ED50) | [5][7] |

| c-Abl | Biochemical | 1.7 µM (ED50) | [9] |

| c-Raf | Biochemical | 0.4 µM (ED50) | [9] |

| c-Src | Biochemical | 1.3 µM (ED50) | [9] |

Table 2: Comparative Inhibitory Affinities of NVP-BHG712 and NVPiso for Eph Receptors

| Eph Receptor Target | NVP-BHG712 Affinity (nM) | NVPiso Affinity (nM) | Reference |

| Majority of Eph Receptors | 0.3 - 303 | 50 - 630 (for half of tested receptors) | [6][8] |

| EphB4 | Excellent | Low | [6] |

Signaling Pathways

The interaction between EphB4 and ephrinB2 initiates a cascade of intracellular events in both the receptor-bearing ("forward signaling") and the ligand-bearing ("reverse signaling") cells. NVP-BHG712's inhibition of the EphB4 kinase domain allows for the isolation and study of the ephrinB2 reverse signaling pathway.

EphB4 Forward Signaling (Inhibited by NVP-BHG712)

Upon binding to ephrinB2, EphB4 receptors dimerize and autophosphorylate on tyrosine residues within their cytoplasmic domain.[10] This phosphorylation creates docking sites for SH2 domain-containing proteins, initiating downstream signaling cascades that can influence cell migration, proliferation, and survival through pathways such as PI3K/Akt and NF-κB.[10] NVP-BHG712 directly inhibits this initial autophosphorylation step.

EphrinB2 Reverse Signaling

When clustered by EphB4, the cytoplasmic domain of ephrinB2 becomes phosphorylated on conserved tyrosine residues, primarily by Src family kinases.[4] This phosphorylation initiates a distinct set of downstream signals. Additionally, the C-terminal PDZ binding motif of ephrinB2 can recruit scaffolding proteins, leading to tyrosine phosphorylation-independent signaling events.[11][12] Key downstream effects of ephrinB2 reverse signaling include the regulation of cytoskeletal dynamics through Rho GTPases like Rac1 and RhoA, and interaction with other signaling pathways, such as VEGFR2 internalization, which is critical for angiogenesis.[10][11] In some cancer models, ephrinB2 reverse signaling has been linked to increased tumor growth and decreased tumor vascularization.[6]

Caption: EphB4-ephrinB2 bidirectional signaling and NVP-BHG712 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of NVP-BHG712 and its isomers on ephrinB2 reverse signaling.

Eph Receptor Autophosphorylation Assay

This assay determines the inhibitory effect of compounds on Eph receptor kinase activity in a cellular context.

Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

-

Transiently transfect cells with full-length cDNA constructs of the desired Eph receptor (e.g., EphB4) using a suitable transfection reagent.

-

-

Compound Treatment and Ligand Stimulation:

-

One hour prior to stimulation, treat the transfected cells with varying concentrations of NVP-BHG712 or NVPiso.

-

Stimulate Eph receptor autophosphorylation by adding pre-clustered ephrinB2-Fc ligand (1 µg/mL) for 30 minutes.

-

-

Immunoprecipitation:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the supernatant with an anti-EphB4 antibody overnight at 4°C.

-

Add protein A/G-agarose beads to precipitate the immune complexes.

-

-

Western Blotting:

-

Wash the immunoprecipitates and resuspend in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against phospho-tyrosine to detect receptor autophosphorylation.

-

Strip and re-probe the membrane with an anti-EphB4 antibody to confirm equal loading.

-

Caption: Workflow for Eph receptor autophosphorylation assay.

Cell Migration/Invasion Assay (Transwell/Boyden Chamber)

This assay assesses the impact of modulating ephrinB2 reverse signaling on the migratory and invasive potential of cells.

Protocol:

-

Chamber Preparation:

-

For invasion assays, coat the upper surface of an 8.0 µm pore size Transwell insert with a thin layer of Matrigel® and allow it to solidify. For migration assays, no coating is needed.[13]

-

Place the inserts into a 24-well plate.

-

-

Cell Seeding:

-

Resuspend cells (e.g., cancer cells expressing ephrinB2) in serum-free medium.

-

Add the cell suspension to the upper chamber of the Transwell insert.

-

If investigating the effect of EphB4-expressing cells, they can be co-cultured or their conditioned medium used as a chemoattractant.

-

-

Chemoattractant and Compound Addition:

-

Add medium containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower chamber.[13]

-

Add NVP-BHG712, NVPiso, or vehicle control to both the upper and lower chambers.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator for a period sufficient for cell migration/invasion (e.g., 24 hours).[13]

-

-

Quantification:

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.[13]

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with 70% ethanol (B145695) or 4% paraformaldehyde.[14][15]

-

Stain the cells with a suitable stain (e.g., crystal violet or DAPI).

-

Count the number of stained cells in several microscopic fields to determine the extent of migration/invasion.

-

Caption: Workflow for Transwell cell migration/invasion assay.

In Vivo Tumor Xenograft Model

This model is used to assess the effects of NVP-BHG712 and NVPiso on tumor growth, vascularization, and perfusion in a living organism.

Protocol:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of tumor cells (e.g., A375 melanoma cells) into the flank of immunocompromised mice.

-

-

Compound Administration:

-

Tumor Growth Monitoring:

-

Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

-

-

Analysis of Tumor Vascularization and Perfusion:

-

At the end of the experiment, perfuse the mice with a fluorescent dye (e.g., Hoechst 33342 for perfusion) and a vascular marker (e.g., FITC-lectin).

-

Excise the tumors, fix, and process for immunofluorescence analysis.

-

Stain tumor sections with antibodies against endothelial cell markers (e.g., CD31) to assess microvessel density.

-

Quantify the fluorescent signals to determine the extent of vascularization and perfusion.

-

Conclusion

The discovery of the distinct pharmacological profiles of NVP-BHG712 and its regioisomer, NVPiso, has provided the scientific community with invaluable tools to dissect the complex bidirectional signaling of the EphB4-ephrinB2 axis. By selectively inhibiting EphB4 forward signaling, NVP-BHG712 allows for a focused investigation of ephrinB2 reverse signaling, which has been implicated in a variety of physiological and pathological processes, including cancer progression and angiogenesis. The careful application of these compounds, in conjunction with the detailed experimental protocols outlined in this guide, will continue to advance our understanding of Eph/ephrin biology and may pave the way for novel therapeutic strategies.

References

- 1. pnas.org [pnas.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]

- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. mdpi.com [mdpi.com]

- 11. EphrinB2 Reverse Signaling Protects against Capillary Rarefaction and Fibrosis after Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ephrin reverse signaling in axon guidance and synaptogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]

- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

The Differential Impact of NVP-BHG712 and its Regioisomer on Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the pyrazolo[3,4-d]pyrimidine-based kinase inhibitor NVP-BHG712 and its regioisomer, NVPiso, on angiogenesis. A critical finding in the field has been the revelation that many commercially available batches of NVP-BHG712 were, in fact, its regioisomer, which exhibits a significantly different kinase inhibitory profile.[1] This guide will dissect the distinct mechanisms of these two molecules, focusing on their interaction with the EphB4-ephrinB2 signaling axis and its crosstalk with VEGF-mediated angiogenesis.

Core Concepts: EphB4 and VEGF Signaling in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process tightly regulated by a balance of pro- and anti-angiogenic signals. Two critical pathways in this process are orchestrated by Vascular Endothelial Growth Factor (VEGF) and the Ephrin (Eph) receptor tyrosine kinases.

-

VEGF Signaling: VEGF-A is a potent pro-angiogenic factor that binds to its receptor, VEGFR-2, on endothelial cells.[2][3][4] This interaction triggers a signaling cascade, primarily through the PLCγ-PKC-MAPK pathway, leading to endothelial cell proliferation, migration, and survival, all essential steps in vessel formation.[4][][6]

-

Ephrin-B2/EphB4 Signaling: The EphB4 receptor and its ligand, ephrinB2, are crucial for vascular development and remodeling.[7][8][9] Their interaction leads to bidirectional signaling: "forward" signaling into the EphB4-expressing cell (typically venous endothelial cells) and "reverse" signaling into the ephrinB2-expressing cell (typically arterial endothelial cells).[1][10] This signaling is vital for establishing arterial-venous identity and modulating vascular branching and maturation.[6][7] There is significant crosstalk between the VEGF and EphB4 pathways, where EphB4 signaling can modulate the cellular response to VEGF.[8][11][12][13]

The NVP-BHG712 and NVPiso Dichotomy

NVP-BHG712 was developed as a specific small molecule inhibitor of the EphB4 kinase.[9][14] However, subsequent analysis revealed that a commonly used version of the compound was a regioisomer, NVPiso, distinguished by the shift of a methyl group between two adjacent nitrogen atoms.[1] This seemingly minor structural change results in a dramatically different selectivity profile.

-

NVP-BHG712 (The "True" Inhibitor): Excellently inhibits the EphB4 receptor kinase, along with a majority of other Eph receptors.[1]

-

NVPiso (The Regioisomer): Shows low inhibitory activity towards EphB4. Its primary target is Discoidin Domain Receptor 1 (DDR1), another receptor tyrosine kinase.[1]

This distinction is critical for interpreting experimental data, as the biological effects observed could be due to on-target (EphB4) or off-target effects depending on the isomer used.

Quantitative Data: Isomer Effects on Kinase Inhibition and Angiogenesis

The following tables summarize the key quantitative data on the inhibitory activities of NVP-BHG712 and its differential effects on angiogenesis-related cellular processes.

| Compound | Target | Assay Type | Value | Reference |

| NVP-BHG712 | EphB4 | Cellular Autophosphorylation | ED50: 25 nM | [13][15][16] |

| NVP-BHG712 | VEGFR2 | Cellular Autophosphorylation | ED50: 4200 nM (4.2 µM) | [13][15][16] |

| NVP-BHG712 | c-Raf | Biochemical Kinase Assay | IC50: 0.395 µM | [15] |

| NVP-BHG712 | c-Src | Biochemical Kinase Assay | IC50: 1.266 µM | [15] |

| NVP-BHG712 | c-Abl | Biochemical Kinase Assay | IC50: 1.667 µM | [15] |

Table 1: In Vitro and Cellular Inhibitory Activity of NVP-BHG712.

| Parameter | Condition | Dose | Effect | Reference |

| VEGF-Stimulated Tissue Formation & Vascularization | In vivo Growth Factor Implant Model | 3 mg/kg/day, p.o. | Significant Inhibition | [13][15][16] |

| VEGF-Stimulated Tissue Formation & Vascularization | In vivo Growth Factor Implant Model | 10 mg/kg/day, p.o. | Reversal of VEGF-enhanced growth | [13][15][16] |

| Endothelial Cell Migration | In vitro Transwell Assay (HDMEC) | 1 µM | Inhibition of migration | [17] |

| Endothelial Cell Migration | In vitro Transwell Assay (HDMEC) | 2 µM | Stronger inhibition of migration | [17] |

Table 2: In Vivo and In Vitro Effects of NVP-BHG712 on Angiogenesis.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental setups, the following diagrams are provided.

Figure 1: Simplified signaling pathways of VEGF, EphrinB2/EphB4, and the primary targets of NVP-BHG712 and its isomer.

Figure 2: General workflow for a Transwell migration assay used to assess the anti-migratory effects of NVP-BHG712.

Figure 3: Workflow for the in vivo growth factor implant model to evaluate the anti-angiogenic effects of NVP-BHG712.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines for key experimental protocols used to study the effects of NVP-BHG712 on angiogenesis.

Cellular Receptor Autophosphorylation Assay (ELISA-based)

This assay quantifies the inhibition of receptor tyrosine kinase activity within a cellular context.

-

Objective: To determine the potency (ED50) of NVP-BHG712 in inhibiting EphB4 and VEGFR2 autophosphorylation.

-

Cell Lines: A375 melanoma cells stably transfected to overexpress either EphB4 or VEGFR2.[15]

-

Protocol Outline:

-

Cell Plating: Seed the transfected A375 cells in 96-well plates and grow to confluence.

-

Serum Starvation: Starve cells in serum-free media for 16-24 hours to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Add serial dilutions of NVP-BHG712 or vehicle control to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.

-

Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., ephrinB2-Fc for EphB4; VEGF for VEGFR2) for a short period (e.g., 15 minutes) to induce receptor autophosphorylation.

-

Cell Lysis: Wash cells with cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

ELISA:

-

Coat ELISA plates with a capture antibody specific for the total receptor (e.g., anti-EphB4).

-

Add cell lysates to the wells and incubate to allow the receptor to bind.

-

Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., anti-phospho-tyrosine). This antibody is typically conjugated to an enzyme like HRP.

-

Wash again and add a colorimetric substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Plot the absorbance values against the inhibitor concentration and fit to a sigmoidal dose-response curve to calculate the ED50 value.

-

In Vivo Growth Factor-Induced Angiogenesis Model

This model assesses the ability of a compound to inhibit new blood vessel formation induced by specific growth factors in a living organism.[15]

-

Objective: To evaluate the efficacy of orally administered NVP-BHG712 in blocking VEGF-driven angiogenesis.

-

Animal Model: Female nude mice.

-

Protocol Outline:

-

Implant Preparation: Prepare a semi-solid, porous silicone device (e.g., AngioChamber®) containing a mixture of basement membrane matrix (e.g., Matrigel) and a specific pro-angiogenic growth factor, typically VEGF. A control device without the growth factor is also prepared.

-

Implantation: Surgically place the device subcutaneously on the flank of the mice.

-

Compound Administration: Begin daily oral gavage (p.o.) of NVP-BHG712 at desired doses (e.g., 3 mg/kg, 10 mg/kg) or vehicle control. Treatment typically starts on the day of implantation and continues for the duration of the experiment (e.g., 14 days).

-

Tissue Harvesting: At the end of the treatment period, euthanize the animals and carefully excise the implant and the surrounding tissue.

-

Analysis:

-

Gross Examination: Measure the volume and weight of the fibrovascular tissue that has grown into the implant.

-

Histology: Fix the tissue in formalin, embed in paraffin, and section for histological staining (e.g., H&E).

-

Immunohistochemistry (IHC): Stain tissue sections with endothelial cell-specific markers (e.g., CD31) to quantify microvessel density (MVD).

-

-

Data Analysis: Compare the tissue volume, weight, and MVD between the vehicle-treated and NVP-BHG712-treated groups to determine the percentage of inhibition.

-

Conclusion

The study of NVP-BHG712 and its regioisomer NVPiso provides a compelling case study in the importance of chemical specificity in drug development. The "true" NVP-BHG712 is a potent inhibitor of EphB4, and its anti-angiogenic effects are mediated through the inhibition of EphB4 forward signaling, which is crucial for modulating the response to VEGF.[13][14] In contrast, the effects of NVPiso must be attributed to other targets, such as DDR1.[1] For researchers in angiogenesis and oncology, it is imperative to verify the identity of the specific isomer used in experiments to ensure the accurate interpretation of results. This guide provides the foundational data, pathways, and protocols to aid in the design and interpretation of studies targeting the complex and interconnected Eph/VEGF signaling axes in angiogenesis.

References

- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 7. EphB4 controls blood vascular morphogenesis during postnatal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The critical role of the interplays of EphrinB2/EphB4 and VEGF in the induction of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EphrinB2/EphB4 signaling regulates non-sprouting angiogenesis by VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EphrinB2/EphB4 signaling regulates non‐sprouting angiogenesis by VEGF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. apexbt.com [apexbt.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crosstalk Between NVP-BHG712 Isomers and the VEGF Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrazolo[3,4-d]pyrimidine-based kinase inhibitor NVP-BHG712, its regioisomer, and their intricate relationship with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This document delves into the molecular mechanisms, presents key quantitative data, outlines detailed experimental protocols, and visualizes complex biological processes to support advanced research and drug development efforts.

Introduction: NVP-BHG712 and the EphB4-VEGF Axis

NVP-BHG712 is a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase.[1][2] EphB4 and its ligand, ephrinB2, are crucial players in embryonic vascular development, vascular remodeling, and pathological angiogenesis, such as that observed in tumors.[1][2] The signaling mediated by the EphB4/ephrinB2 complex is bidirectional, involving "forward" signaling through the EphB4 receptor's kinase activity and "reverse" signaling through ephrinB2.[1]

A significant area of interest is the crosstalk between the EphB4 signaling axis and the VEGF signaling pathway, a central regulator of angiogenesis.[1][2][3] Inhibition of EphB4 forward signaling by NVP-BHG712 has been shown to suppress VEGF-driven angiogenesis, highlighting a functional link between these two pathways.[1][4]

A critical aspect of research surrounding NVP-BHG712 is the existence of a regioisomer, NVPiso, which has been identified in commercially available batches of the compound.[5] NVP-BHG712 and NVPiso differ in the position of a single methyl group, leading to distinct kinase selectivity profiles.[5] While NVP-BHG712 is a potent inhibitor of EphB4, NVPiso shows low inhibitory activity towards this receptor.[5] This distinction is vital for the correct interpretation of experimental results.

Quantitative Data: Inhibitory Profiles of NVP-BHG712 and its Isomer

The following tables summarize the key quantitative data regarding the inhibitory activity of NVP-BHG712 and its regioisomer, NVPiso.

Table 1: In Vitro and Cellular Inhibitory Activity of NVP-BHG712

| Target | Assay Type | Metric | Value | Reference |

| EphB4 | Cellular Autophosphorylation (A375 cells) | ED50 | 25 nM | [1][4] |

| VEGFR2 | Cellular Autophosphorylation (A375 cells) | ED50 | 4.2 µM | [4] |

| c-Raf | Biochemical Assay | IC50 | 0.395 µM | [4] |

| c-Src | Biochemical Assay | IC50 | 1.266 µM | [4] |

| c-Abl | Biochemical Assay | IC50 | 1.667 µM | [4] |

Table 2: Comparative Inhibitory Profiles of NVP-BHG712 and NVPiso

| Target | NVP-BHG712 Affinity (nM) | NVPiso Affinity (nM) | Reference |

| EphB4 | Excellent | Low | [5] |

| Other Eph Receptors | Broad (0.3-303 nM) | Narrower (50-630 nM) | [5] |

| DDR1 | - | Main Target | [5] |

Signaling Pathway Crosstalk and Experimental Workflows

The interplay between the EphB4 and VEGF signaling pathways is crucial for the regulation of angiogenesis. NVP-BHG712, by targeting EphB4, provides a tool to dissect this crosstalk.

Proposed Mechanism of EphB4 and VEGFR Crosstalk in Angiogenesis

VEGF, upon binding to its receptor VEGFR2 on endothelial cells, initiates a signaling cascade that promotes cell proliferation, migration, and survival, leading to the formation of new blood vessels. The EphB4/ephrinB2 system is thought to modulate this process. Inhibition of EphB4 forward signaling with NVP-BHG712 has been shown to be sufficient to block VEGF-driven angiogenesis, suggesting that EphB4 activity is a critical downstream mediator of VEGF's effects.[1][3]

Caption: Proposed crosstalk between VEGF and EphB4 signaling pathways in angiogenesis.

Experimental Workflow for Assessing NVP-BHG712 Efficacy

A typical experimental workflow to investigate the effect of NVP-BHG712 on VEGF-driven angiogenesis involves both in vitro and in vivo models.

Caption: A general experimental workflow for evaluating NVP-BHG712.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning NVP-BHG712 and its interaction with the VEGF signaling pathway.

EphB4 Cellular Autophosphorylation Assay

This assay is used to determine the cellular potency of NVP-BHG712 in inhibiting EphB4 kinase activity.[1]

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

-

Transiently transfect HEK293 cells with a plasmid encoding full-length human EphB4 using a suitable transfection reagent (e.g., FuGENE 6) according to the manufacturer's protocol.[5] Allow for protein expression for 24-48 hours.

-

-

Treatment and Stimulation:

-

Seed the transfected cells in 6-well plates.

-

One hour prior to stimulation, treat the cells with varying concentrations of NVP-BHG712.

-

Stimulate EphB4 autophosphorylation by adding soluble ephrinB2-Fc (1 µg/mL) to the cell culture medium for 20-30 minutes.[1]

-

-

Immunoprecipitation and Western Blotting:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify the cell lysates by centrifugation.

-

Immunoprecipitate EphB4 from the lysates using an anti-EphB4 antibody or an antibody against an epitope tag (e.g., myc) if the expressed protein is tagged.

-

Wash the immunoprecipitates and elute the proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Probe the membrane with a primary antibody against phospho-tyrosine (e.g., 4G10) to detect phosphorylated EphB4.

-

Subsequently, probe with an anti-EphB4 antibody to determine the total amount of immunoprecipitated EphB4.

-

Detect the signals using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities for phosphorylated and total EphB4.

-

Calculate the ratio of phosphorylated to total EphB4 for each treatment condition.

-

Determine the ED50 value by plotting the percentage of inhibition against the logarithm of the NVP-BHG712 concentration.

-

VEGF-Driven Angiogenesis in a Mouse Model

This in vivo assay assesses the ability of NVP-BHG712 to inhibit angiogenesis induced by VEGF.[1][4]

-

Animal Model:

-

Use immunodeficient mice (e.g., SCID or athymic nude mice).

-

Anesthetize the mice according to approved animal care protocols.

-

-

Growth Factor Implant:

-

Prepare a solution of Matrigel (or a similar basement membrane extract) containing recombinant human VEGF (e.g., 150 ng/mL).

-

Inject a defined volume (e.g., 0.5 mL) of the VEGF-containing Matrigel subcutaneously into the flank of each mouse.

-

-

NVP-BHG712 Administration:

-

Prepare a formulation of NVP-BHG712 for oral administration (e.g., in a vehicle of 1-Methyl-2-pyrrolidone and polyethylene (B3416737) glycol 300).[1]

-

Administer NVP-BHG712 orally to the mice at desired doses (e.g., 3 mg/kg or 10 mg/kg) daily, starting from the day of Matrigel implantation.[1][4] A control group should receive the vehicle only.

-

-

Analysis of Angiogenesis:

-

After a defined period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

-

Fix the plugs in formalin and embed them in paraffin.

-

Section the plugs and perform immunohistochemistry using an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels.

-

Quantify the extent of vascularization by measuring parameters such as microvessel density or the total area occupied by blood vessels within the Matrigel plug.

-

Pharmacokinetic Analysis of NVP-BHG712 in Mice

This protocol is for determining the pharmacokinetic properties of NVP-BHG712 following oral administration.[1]

-

Animal Dosing:

-

Administer a single oral dose of NVP-BHG712 to a cohort of mice.

-

-

Sample Collection:

-

At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or another appropriate method.

-

Collect tissue samples (e.g., lung, liver) at the same time points.

-

-

Sample Processing:

-

Prepare plasma from the blood samples by centrifugation.

-

Homogenize the tissue samples in a suitable buffer.

-

-

Quantification of NVP-BHG712:

-

Extract NVP-BHG712 from the plasma and tissue homogenates using an appropriate organic solvent.

-

Analyze the concentration of NVP-BHG712 in the extracts using High-Performance Liquid Chromatography (HPLC) coupled with UV detection or mass spectrometry.

-

-

Data Analysis:

-

Plot the plasma and tissue concentrations of NVP-BHG712 against time.

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Conclusion

The intricate crosstalk between the EphB4 and VEGF signaling pathways presents a compelling area for therapeutic intervention in angiogenesis-dependent diseases. NVP-BHG712 serves as a valuable chemical probe to explore this interaction. The critical discovery of its regioisomer, NVPiso, with a distinct selectivity profile, underscores the importance of compound identity and purity in research. The data and protocols presented in this guide offer a robust framework for scientists and researchers to design and execute experiments aimed at further elucidating the roles of these pathways and evaluating the therapeutic potential of targeting the EphB4-VEGF axis.

References

- 1. hek293.com [hek293.com]

- 2. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Effects of VEGF Temporal and Spatial Presentation on Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The small molecule tyrosine kinase inhibitor NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

NVP-BHG712 isomer selectivity profile against other kinases

This technical guide provides an in-depth analysis of the kinase selectivity profile of NVP-BHG712 and its regioisomer, NVPiso. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's activity, experimental methodologies, and relevant signaling pathways.

Introduction

NVP-BHG712 is a potent, orally active small molecule inhibitor originally developed as a selective inhibitor of the EphB4 receptor tyrosine kinase.[1][2] Eph receptors and their ephrin ligands are crucial in a variety of developmental processes and have been implicated in pathological conditions, including cancer.[2] NVP-BHG712 was designed to inhibit the forward signaling of the EphB4 kinase.[1] However, subsequent investigations revealed that commercially available samples of NVP-BHG712 often contain a regioisomer, NVPiso, which exhibits a distinct selectivity profile.[3][4][5] This guide will delineate the kinase selectivity of both isomers to provide clarity for researchers utilizing these compounds.

Kinase Selectivity Profile

The kinase selectivity of NVP-BHG712 and its isomer NVPiso has been evaluated in various biochemical and cell-based assays. While NVP-BHG712 shows high potency and selectivity for Eph receptors, NVPiso's primary target is the Discoidin Domain Receptor 1 (DDR1).[3]

NVP-BHG712 Selectivity

NVP-BHG712 demonstrates excellent selectivity for the EphB4 kinase. In a panel of over 40 in vitro kinase assays, the primary off-targets identified were c-raf, c-src, and c-abl, which showed moderate inhibition.[1]

Table 1: Cellular Activity of NVP-BHG712 against Receptor Tyrosine Kinases

| Target | Cell-Based Assay (ED50) | Reference |

| EphB4 | 25 nM | [1][6][7] |

| VEGFR2 | 4200 nM (4.2 µM) | [1][6][7] |

Table 2: Biochemical Activity of NVP-BHG712 against Off-Target Kinases

| Target | Biochemical Assay (IC50) | Reference |

| c-Raf | 0.395 µM | [7] |

| c-Src | 1.266 µM | [7] |

| c-Abl | 1.667 µM | [7] |

NVPiso Selectivity and Comparison with NVP-BHG712

The regioisomer NVPiso displays a significantly different kinase inhibition profile. While NVP-BHG712 broadly targets the Eph receptor family with high affinity, NVPiso is a potent inhibitor of DDR1 and shows weaker and more limited activity against Eph receptors.[3]

Table 3: Comparative Affinity (IC50/K D ) of NVP-BHG712 and NVPiso against Eph Receptors and DDR1

| Target | NVP-BHG712 | NVPiso | Selectivity Factor (IC50 NVPiso / IC50 NVP) | Reference |

| EphB4 | 3.0 nM (IC50, NanoBRET) | 1660 nM (IC50, NanoBRET) | 553 | [4] |

| EphB4 | 5.7 nM (K D , MST) | 142 nM (K D , MST) | - | [4] |

| DDR1 | - | Potent Inhibitor | - | [3] |

Experimental Protocols

The following sections detail the methodologies used to determine the kinase selectivity profiles of NVP-BHG712 and its isomers.

In Vitro Kinase Assays

Biochemical kinase assays were performed using recombinant purified kinases. The general workflow for these assays is as follows:

A solution containing the recombinant kinase, a appropriate substrate, and ATP is incubated with varying concentrations of the inhibitor (NVP-BHG712 or NVPiso). The kinase activity is then measured, often through the detection of a phosphorylated substrate, using methods like fluorescence or luminescence. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.

Cell-Based Phospho-RTK ELISA

Cell-based assays are crucial for determining the efficacy of inhibitors in a more physiologically relevant context. A common method is the phospho-receptor tyrosine kinase (RTK) enzyme-linked immunosorbent assay (ELISA).

For this assay, cells overexpressing a specific RTK (e.g., A375 melanoma cells expressing human EphB4) are treated with different concentrations of the inhibitor.[1] Following treatment, the cells are lysed, and the target RTK is captured on an ELISA plate. The level of receptor autophosphorylation is then detected using an antibody specific for phosphotyrosine. The signal is quantified, and the half-maximal effective dose (ED50) is determined.

Eph Receptor Autophosphorylation Assay in Transfected Cells

To assess the activity of NVP-BHG712 against various Eph receptors, transient transfection of HEK293 cells is utilized.[1][8]

HEK293 cells are transiently transfected with cDNA encoding for different Eph receptors. The cells are then pre-treated with NVP-BHG712 before being stimulated with the appropriate ephrin ligand to induce receptor autophosphorylation. The Eph receptors are subsequently immunoprecipitated from the cell lysate, and the level of tyrosine phosphorylation is analyzed by Western blotting using a generic anti-phospho-tyrosine antibody.[1]

Signaling Pathways

NVP-BHG712 primarily targets the EphB4 forward signaling pathway, which has been shown to be a mediator of VEGF-induced angiogenesis.[1][2] The inhibition of EphB4 kinase activity by NVP-BHG712 can block this process.

References

- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Biological Dichotomy: A Technical Guide to NVP-BHG712 and its Regioisomer, NVPiso

For Immediate Release

A Deep Dive into the Differential Activities of NVP-BHG712 and its Commercially Prevalent Regioisomer

This technical guide provides an in-depth analysis of the biological activities of the EphB4 receptor tyrosine kinase inhibitor, NVP-BHG712, and its commonly encountered regioisomer, NVPiso. It has come to light that many commercially available batches of "NVP-BHG712" are, in fact, the NVPiso regioisomer, a compound with a significantly different pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals to clarify the distinct biological effects of these two molecules and to provide detailed experimental context.

Executive Summary

NVP-BHG712, originally developed by Novartis, is a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, a key player in angiogenesis and tumor development. However, a structural isomer, NVPiso, which differs only in the position of a methyl group on the pyrazole (B372694) ring, is often supplied by commercial vendors. This seemingly minor structural alteration leads to a dramatic shift in biological activity. While NVP-BHG712 demonstrates high affinity for Eph receptors, NVPiso exhibits significantly lower potency towards EphB4 and instead shows a preference for other kinases, notably Discoidin Domain Receptor 1 (DDR1). This guide will dissect these differences through a comprehensive review of their kinase inhibition profiles, cellular activities, and the signaling pathways they modulate.

Structural Differences

The chemical structures of NVP-BHG712 and NVPiso are nearly identical, with the sole difference being the position of a methyl group on the pyrazole ring. This seemingly subtle change in molecular architecture has profound implications for their interaction with the ATP-binding pockets of various kinases, leading to their distinct selectivity profiles.

Comparative Biological Activity: A Quantitative Overview

The differential target engagement of NVP-BHG712 and NVPiso translates into distinct biological consequences. The following tables summarize the available quantitative data on their inhibitory activities.

Table 1: In Vitro Kinase Inhibitory Activity of NVP-BHG712

| Target Kinase | IC50 / ED50 | Assay Type | Reference |

| EphB4 | 25 nM (ED50) | Cell-based autophosphorylation | |

| EphA2 | 3.3 nM (IC50) | In vitro kinase assay | |

| EphB4 | 3.0 nM (IC50) | In vitro kinase assay | |

| VEGFR2 | 4.2 µM (EC50) | Cell-based autophosphorylation | |

| c-Raf | 0.395 µM (IC50) | Cell-free assay | |

| c-Src | 1.266 µM (IC50) | Cell-free assay | |

| c-Abl | 1.667 µM (IC50) | Cell-free assay |

Table 2: In Vitro Kinase Inhibitory Activity of NVPiso

| Target Kinase | IC50 | Assay Type | Reference |

| EphA2 | 163 nM | In vitro kinase assay | |

| EphB4 | 1660 nM | In vitro kinase assay | |

| DDR1 | High Affinity | Kinobeads assay |

Signaling Pathways

The distinct kinase inhibition profiles of NVP-BHG712 and NVPiso result in the modulation of different downstream signaling pathways.

NVP-BHG712 and the EphB4 Signaling Pathway

NVP-BHG712 primarily inhibits the forward signaling of the EphB4 receptor. Upon binding of its ligand, ephrinB2, EphB4 undergoes autophosphorylation, initiating a cascade of downstream signaling events that regulate cell proliferation, migration, and angiogenesis. By blocking this initial phosphorylation step, NVP-BHG712 effectively attenuates these processes.

NVPiso and the DDR1 Signaling Pathway

In contrast, NVPiso primarily targets DDR1, a receptor tyrosine kinase that is activated by collagen. DDR1 signaling is implicated in cell adhesion, migration, and matrix remodeling, and its dysregulation is associated with various cancers. Inhibition of DDR1 by NVPiso can therefore impact these cellular processes.

Experimental Protocols

To facilitate reproducible research, this section provides an overview of the key experimental methodologies used to characterize the biological activities of NVP-BHG712 and NVPiso.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases.

Objective: To determine the IC50 value of NVP-BHG712 and NVPiso against a panel of purified kinases.

General Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (NVP-BHG712 or NVPiso) in 100% DMSO.

-

Prepare a serial dilution of the compound in assay buffer.

-

Prepare a kinase reaction master mix containing a peptide substrate and ATP in kinase assay buffer.

-

Dilute the recombinant kinase to the desired concentration in kinase assay buffer.

-

-

Kinase Reaction:

-

Add the diluted compound or DMSO (control) to the wells of a 96-well plate.

-

Add the kinase reaction master mix to each well.

-

Initiate the reaction by adding the diluted kinase to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and quantify the amount of product (phosphorylated substrate) or the consumption of ATP. This can be done using various methods, such as ADP-Glo™ Kinase Assay (luminescence-based) or by measuring the incorporation of radioactive phosphate (B84403) (³²P-ATP).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Phospho-Receptor Tyrosine Kinase (RTK) ELISA

This assay measures the inhibitory effect of the compounds on the autophosphorylation of a specific RTK within a cellular context.

Objective: To determine the EC50 or ED50 value of NVP-BHG712 and NVPiso for the inhibition of EphB4 or other RTK autophosphorylation in cells.

General Procedure:

-